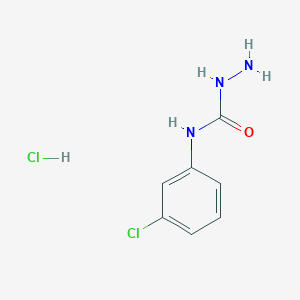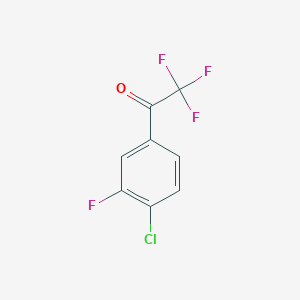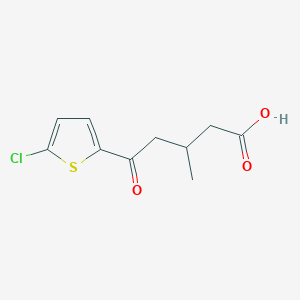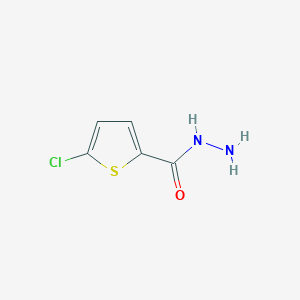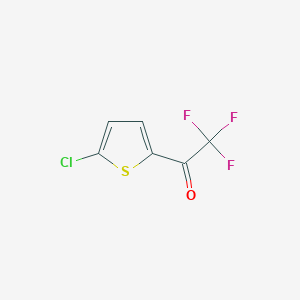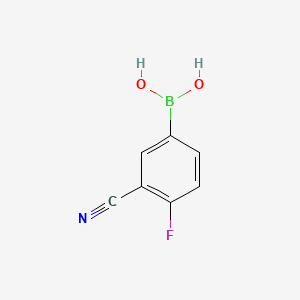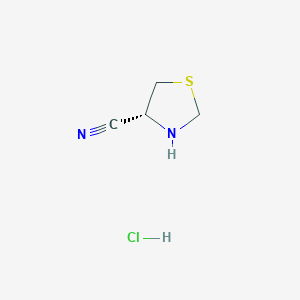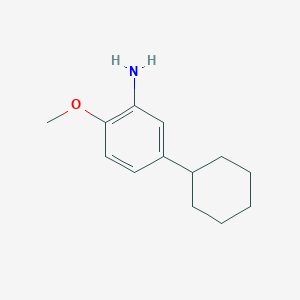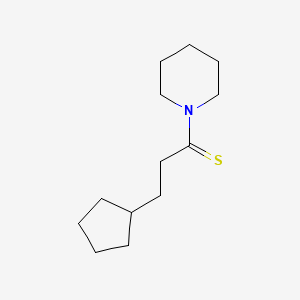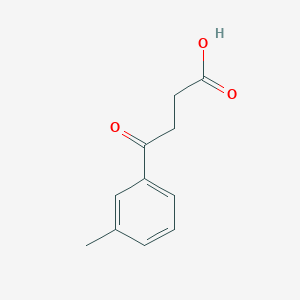
4-(3-Methylphenyl)-4-oxobutyric acid
説明
4-(3-Methylphenyl)-4-oxobutyric acid, also known as 3-methyl-4-phenylbutyric acid (MPBA), is a carboxylic acid that has been studied for its potential applications in chemical synthesis and scientific research. MPBA is a synthetic intermediate that is used in the synthesis of pharmaceuticals and other compounds. It is also known to have a wide range of biochemical and physiological effects, making it an attractive target for further research. In
科学的研究の応用
Synthesis and Chemical Properties
- 4-(3-Methylphenyl)-4-oxobutyric acid and similar compounds have been synthesized for various purposes, including the preparation of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives. These are often achieved through reactions with other chemical compounds under specific conditions, such as Aza–Michael addition conditions (El-Hashash et al., 2015).
Potential for Neuroprotective Agents
- Compounds structurally related to 4-(3-Methylphenyl)-4-oxobutyric acid have shown potential as inhibitors of the kynurenine-3-hydroxylase enzyme. This enzyme is associated with neurodegenerative diseases, and inhibitors can be potent neuroprotective agents (Drysdale et al., 2000).
Applications in Antidiabetic Agents
- Some derivatives of 4-(3-Methylphenyl)-4-oxobutyric acid, like 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608), have been found to selectively improve glucose-stimulated insulin release and glucose tolerance, showing promise as antidiabetic agents (Shinkai et al., 1998).
Antimicrobial Activity
- Derivatives of 4-(3-Methylphenyl)-4-oxobutyric acid have been used to synthesize novel heterocyclic compounds with antimicrobial activities. These activities were studied under various conditions, indicating the potential for developing new antimicrobial drugs (El-Hashash et al., 2014).
Cancer Research and Therapeutics
- Piperazine derivatives of butyric acid, which include modifications of 4-(3-Methylphenyl)-4-oxobutyric acid, have shown effectiveness in the differentiation and proliferation of human leukemia cells, suggesting potential applications in cancer therapeutics (Gillet et al., 1997).
Spectroscopic and Electrochemical Applications
- 4-(3-Methylphenyl)-4-oxobutyric acid and its derivatives have been investigated for their structural properties using spectroscopic techniques. Such studies are essential for understanding molecular interactions and potential applications in materials science (Nye et al., 2013).
特性
IUPAC Name |
4-(3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPMZMVALJALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374984 | |
| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-4-oxobutyric acid | |
CAS RN |
59618-44-9 | |
| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59618-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

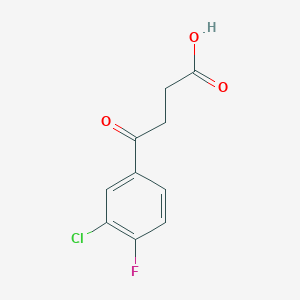
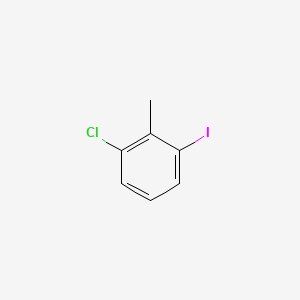
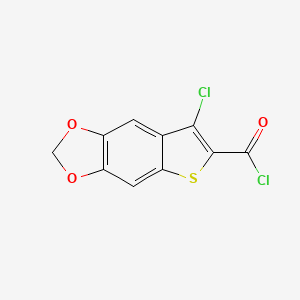
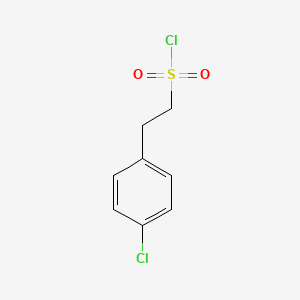
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
